1-Butynylbenzene-d5

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution

Researchers requiring precise quantitation of 1-butynylbenzene in complex biological matrices face challenges with variable matrix effects and ionization efficiency. 1-Butynylbenzene-d5 solves this as a stable isotope-labeled internal standard. Its +5 Da mass shift eliminates cross-talk, while the chromatographic deuterium isotope effect improves method robustness. - ≥98% chemical purity ensures clean, interference-free signals. - Available in 5 mg to 1 g pack sizes, with bulk quantities upon request. - Shipped at ambient temperature; stable for long-term storage at -20°C.

Molecular Formula C10H10
Molecular Weight 135.22 g/mol
Cat. No. B596416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butynylbenzene-d5
Synonyms1-Phenyl-1-butyne--d5
Molecular FormulaC10H10
Molecular Weight135.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2
InChIKeyFFFMSANAQQVUJA-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butynylbenzene-d5: Core Properties & Procurement


1-Butynylbenzene-d5 (CAS 1219803-38-9) is a deuterium-labeled isotopologue of 1-butynylbenzene (1-phenyl-1-butyne), a phenyl alkyl acetylenic compound . It is a stable, non-radioactive isotope-labeled compound utilized as an internal standard in quantitative mass spectrometry and as a tracer in drug metabolism studies . With a molecular formula of C10H5D5 and a molecular weight of 135.22 g/mol, it contains five deuterium atoms at the 3,3,4,4,4 positions, providing a +5 mass shift from the unlabeled parent compound (MW 130.19) [1]. This mass difference is a critical factor for its selection in analytical workflows.

Quantitation Use as stable isotope-labeled internal standard in LC-MS/MS workflows.
Mass shift Substantial deuterium mass shift provides clean differentiation from unlabeled analyte.
Purity High isotopic purity supports low-background detection and reliable spike recovery.

1-Butynylbenzene-d5: Why Generic Analogs Fail


In quantitative LC-MS/MS analysis, the use of a non-isotopic internal standard or an unlabeled analog cannot effectively compensate for variable matrix effects, extraction efficiency, and ionization fluctuations inherent to complex biological samples [1]. While structurally similar, even closely related deuterated standards can exhibit significant differences in chromatographic retention time and ionization behavior due to the deuterium isotope effect, leading to quantitation bias [2]. For example, a systematic comparison demonstrated that deuterated (²H) internal standards could generate urinary biomarker concentrations that were, on average, 59.2% lower than those obtained using a ¹³C-labeled internal standard, due to differential ion suppression [3]. Therefore, substituting a carefully selected deuterated internal standard with a cheaper, less specific analog introduces a high risk of method inaccuracy and irreproducible data.

Unlabeled or non-isotopic analogs
Cannot compensate for matrix effects and ionization variability in biological samples. Quantitation accuracy may shift significantly without matched internal standard behavior.
Deuterated analog mismatch
Even closely related deuterated standards can exhibit different retention time shifts and ion suppression profiles due to the deuterium isotope effect, leading to method bias if not validated.
13C-labeled analog assumption
13C internal standards are not universally superior; documented cases show negative bias with deuterated vs 13C analytes. Selection must be method-specific, not based on a “gold standard” assumption.

1-Butynylbenzene-d5: Differentiation Evidence


Mass Shift and Isotopic Purity Advantage

1-Butynylbenzene-d5 provides a nominal mass shift of +5 Da relative to the unlabeled analyte (MW 135.22 vs. 130.19), which is essential for avoiding spectral overlap with the M+1 or M+2 natural abundance isotopic peaks of the target compound [1]. In contrast, a lower-labeled analog (e.g., -d3) would provide a smaller mass difference, increasing the risk of cross-talk and requiring complex deconvolution algorithms for accurate quantification [2]. The vendor-specified purity of >98.0% chemical purity ensures a high signal-to-noise ratio for the internal standard channel, minimizing the contribution of unlabeled impurities that would otherwise bias the calculated analyte concentration.

Mass Shift & Purity
Specification review
+5 Da nominal shift; purity >98%
Supports interference-free MS channels and low LOQ
Based on vendor COA and industry SIL-IS guidelines
Analytical Chemistry Mass Spectrometry Stable Isotope Dilution

Chromatographic H/D Isotope Effect

Deuterated compounds exhibit a chromatographic H/D isotope effect, eluting slightly earlier than their protiated counterparts in reversed-phase HPLC due to lower lipophilicity [1]. While the exact retention time shift for 1-Butynylbenzene-d5 is method-dependent, the effect is quantifiable and predictable: deuterated aromatic compounds are less lipophilic than their protium isomers by about -0.006 in log P per deuterium atom [2]. This inherent shift, while small, can be exploited during method development to ensure chromatographic resolution between the internal standard and the analyte, a feature not available with unlabeled or ¹³C-labeled analogs which exhibit minimal to no retention time differences [3].

H/D Isotope Effect
Class-level inference
Predicted log P shift ≈ -0.03; earlier elution in RP-HPLC
Method development may leverage retention shift for resolution
Class-level effect; exact shift is method-dependent
Chromatography Method Development Isotope Effects

Dual Use as Click Reagent and Internal Standard

Unlike many simple internal standards that are chemically inert, 1-Butynylbenzene-d5 contains a reactive terminal alkyne group, enabling its use as a deuterated building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This dual functionality is not shared by its ¹³C-labeled analogs (which are not commercially common for this molecule) or by many other deuterated internal standards that are designed solely for quantitation. This allows researchers to use the same high-purity labeled compound for both synthesizing deuterated probes for target engagement studies and for quantifying unlabeled metabolites or reaction products from those very experiments, ensuring analytical consistency and saving cost.

Click Chemistry Dual Use
Data to verify
Terminal alkyne enables CuAAC probe synthesis and subsequent ISTD quantitation
Same high-purity compound serves probe synthesis and internal standard roles
Functionality inferred from structure; vendor literature suggested
Click Chemistry Chemical Biology Method Development

Matrix Effect Limitations of ¹³C Analogs

While ¹³C- and ¹⁵N-labeled internal standards are often considered superior to deuterated standards due to minimal chromatographic isotope effects, their application is not universally advantageous. A systematic comparison in a urinary biomarker assay revealed that a ²H-labeled internal standard (2MHA-[²H₇]) produced concentrations on average 59.2% lower than those generated with a ¹³C-labeled analog (2MHA-[¹³C₆]), resulting in a -38.4% spike accuracy bias [1]. This negative bias was attributed to differential ion suppression. This underscores a critical point: the 'gold standard' ¹³C-labeled IS does not guarantee freedom from matrix effects and requires equally rigorous validation. Therefore, a deuterated IS like 1-Butynylbenzene-d5, which is more synthetically accessible and cost-effective, can be a perfectly acceptable choice, provided the method is validated to demonstrate its compensation for matrix effects is fit-for-purpose [2].

Matrix Effect Comparison
Class-level inference
Reported -38.4% spike bias for a deuterated vs 13C IS in urine assay
Neither isotopic form guarantees freedom from matrix effects; method validation is essential
Inference from cross-study comparison (2MHA analyte)
Bioanalysis Method Validation Matrix Effects

Cost and Availability Advantage

Deuterium-labeled compounds like 1-Butynylbenzene-d5 are generally less expensive and more widely available from multiple vendors than their ¹³C or ¹⁵N counterparts [1]. This cost differential, which can be significant for large-scale studies requiring substantial quantities of internal standard, makes the deuterated option a more practical choice for routine bioanalytical method application. The synthesis of deuterated compounds is often more straightforward and scalable, leading to lower market prices [2]. For many applications where a slight retention time shift is acceptable or even beneficial, the price-to-performance ratio of a high-purity deuterated standard like 1-Butynylbenzene-d5 is superior, allowing for budget allocation to other critical areas of a research project.

Cost & Availability
Context-dependent
Reported lower procurement cost and broader vendor access vs 13C analogs
May offer favorable cost-to-performance for routine bioanalytical use
Market observation; confirm current supplier pricing
Procurement Bioanalysis Analytical Chemistry

1-Butynylbenzene-d5: Optimal Use Cases


LC-MS/MS Quantitation in Complex Matrices

This is the primary and most direct application. Scientists developing a method to quantify 1-butynylbenzene (e.g., as a metabolite, impurity, or process marker) in plasma, urine, or environmental samples will use 1-Butynylbenzene-d5 as the stable isotope-labeled internal standard. The +5 Da mass difference (Evidence Item 1) ensures no cross-talk with the analyte's isotopic envelope, while the >98.0% purity provides a clean signal. The chromatographic H/D isotope effect (Evidence Item 2) can be leveraged to achieve baseline resolution from the analyte, a critical factor in reducing ion suppression variability and improving method robustness, even if ¹³C-labeled alternatives are not available or are cost-prohibitive (Evidence Item 5).

Click Chemistry Probe Synthesis and Quantitation

In chemical biology, researchers synthesizing a deuterated click-chemistry probe for cellular target engagement studies will use 1-Butynylbenzene-d5 as a starting material (Evidence Item 3). Following the CuAAC reaction to attach the alkyne-containing molecule to an azide-functionalized reporter or affinity tag, the same compound can be used as an internal standard in an LC-MS/MS method to quantify any unreacted starting material or to measure the concentration of the released probe in cell lysates. This dual-purpose use streamlines the workflow, reduces the number of different compounds that need to be procured and characterized, and ensures consistency in the isotopic label across the experiment.

Cost-Efficient High-Throughput Bioanalysis

For contract research organizations (CROs) or pharmaceutical bioanalytical departments running large clinical or preclinical studies, the cost of internal standards becomes a significant budget line item. In this scenario, 1-Butynylbenzene-d5 is selected over a hypothetical, more expensive ¹³C-labeled analog for the quantitation of 1-butynylbenzene. The decision is based on the pragmatic advantage that the deuterated standard is more cost-effective (Evidence Item 5) and that its analytical performance, after proper method validation, is entirely fit-for-purpose. The risk of deuterium-specific matrix effects (Evidence Item 4) is mitigated through thorough validation and by following established best practices for method development.

qNMR Reference Standard

1-Butynylbenzene-d5 can serve as a high-purity, well-characterized reference standard for quantitative Nuclear Magnetic Resonance (qNMR) [1]. The high isotopic purity and known molecular weight (Evidence Item 1) make it suitable for calculating the absolute concentration of other analytes by comparing the integral of their proton NMR signals to the known concentration of the internal standard. This application leverages the compound's purity and stability, providing an orthogonal quantification method to LC-MS/MS for method cross-validation or for certifying reference materials.

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in biological matrices
Substantial deuterium mass shift and high isotopic purity
Signal-to-noise, LLOQ verification, matrix effect compensation
Click chemistry probe synthesis & quantitation
Terminal alkyne reactivity combined with internal standard tag
Probe incorporation efficiency, consistency of isotopic label in downstream MS
Cost-efficient routine bioanalysis
Reported lower cost and broader availability
Method validation to confirm deuterium-related bias remains within acceptance criteria
qNMR reference standard
High isotopic purity and well-defined molecular weight
Absolute purity by NMR, cross-validation with LC-MS assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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